molecular formula C11H16ClN3O B3227876 (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol CAS No. 1261234-01-8

(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol

Cat. No.: B3227876
CAS No.: 1261234-01-8
M. Wt: 241.72 g/mol
InChI Key: LCJFWEKRXSGDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol is a synthetic 1,4-disubstituted piperidine derivative featuring a 4-chloro-6-methylpyrimidin-2-yl group at the 1-position of the piperidine ring and a hydroxymethyl (-CH2OH) group at the 4-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-6-10(12)14-11(13-8)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJFWEKRXSGDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192570
Record name 4-Piperidinemethanol, 1-(4-chloro-6-methyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261234-01-8
Record name 4-Piperidinemethanol, 1-(4-chloro-6-methyl-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261234-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinemethanol, 1-(4-chloro-6-methyl-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structure

The compound features a piperidine ring attached to a chlorinated pyrimidine, which is further substituted with a hydroxymethyl group. This unique structure allows for diverse chemical reactivity and biological interactions.

Medicinal Chemistry

Enzyme Inhibition : One of the most significant applications of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol is its potential as an enzyme inhibitor. Studies have indicated that it may inhibit specific enzymes involved in critical biological pathways, such as kinases related to cancer progression and the cell wall synthesis of Mycobacterium tuberculosis .

Case Study : A notable study explored the compound's inhibitory effects on DprE1, an essential enzyme for Mycobacterium tuberculosis. The results demonstrated promising activity, suggesting its potential as an antituberculosis agent .

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Agrochemicals and Industrial Applications

Given its structural properties, this compound can be utilized in the development of agrochemicals. Its ability to interact with biological targets makes it a candidate for creating herbicides or pesticides that can disrupt growth pathways in pests .

Research indicates that this compound may influence several pathways due to its interaction with various molecular targets. Its potential as a therapeutic agent is under investigation, particularly concerning its anti-cancer and anti-tubercular properties .

Mechanism of Action

The mechanism of action of (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Antiplasmodial Alcohol Analogues

highlights three alcohol-containing piperidine derivatives with potent antiplasmodial activity:

  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 7): Activity: IC50 = 1.03–2.52 μg/mL (resistant strain); 2.51–4.43 μg/mL (sensitive strain). Selectivity Index (SI): >15–182, indicating high parasite selectivity. Key Feature: Dual fluorinated aromatic substituents enhance activity against resistant malaria parasites .
  • [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (Compound 11): Activity: Comparable to Compound 7 but with increased potency due to bromine’s electron-withdrawing effects. Key Feature: The hydroxyl group at C-7' is critical for binding and selectivity .

Comparison with Target Compound: The target compound lacks aromatic benzyl groups but retains the hydroxymethyl moiety. However, the pyrimidine ring could introduce unique electronic interactions with biological targets, warranting further evaluation.

Piperidine Derivatives with Sulfonyl or Indole Moieties

  • 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine () :

    • Structure : Shares the 4-chloro-6-methylpyrimidin-2-yl group but replaces the hydroxymethyl with a methylsulfonyl group.
    • Implication : The absence of the hydroxyl group likely diminishes antiplasmodial activity, as seen in , where alcohol analogs showed superior efficacy .
  • DMPI and CDFII () :

    • Structures : Piperidin-4-yl linked to indole moieties (e.g., 3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole).
    • Activity : Synergists of carbapenems against methicillin-resistant S. aureus (MRSA).
    • Key Feature : Indole and pyridine substituents shift the biological target from malaria parasites to bacterial pathogens .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Selectivity
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol Piperidine 4-Chloro-6-methylpyrimidin-2-yl (C1), -CH2OH (C4) Not reported (potential antimalarial) Not reported
Compound 7 () Piperidine 4-Fluorobenzyl (C1), 4-fluorophenyl-methanol (C4) IC50 = 1.03–2.52 μg/mL (resistant Plasmodium) SI = 15–182
Compound 11 () Piperidine 4-Bromobenzyl (C1), 4-fluorophenyl-methanol (C4) Similar to Compound 7 SI = 15–182
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine () Piperidine 4-Chloro-6-methylpyrimidin-2-yl (C1), -SO2CH3 (C4) Intermediate (no activity reported) N/A
DMPI () Piperidine 2,3-Dimethylphenylmethyl (C1), indole-pyridine (C4) MRSA synergist Not specified

Critical Insights

  • Role of the Hydroxyl Group : Alcohol-containing analogs (e.g., Compounds 7 and 11) exhibit higher antiplasmodial activity and selectivity, emphasizing the hydroxyl group’s role in target binding . The target compound’s hydroxymethyl group may confer similar advantages if tested.
  • Substituent Effects : Bulky aromatic groups (e.g., fluorobenzyl) enhance activity against resistant strains, while sulfonyl or indole moieties redirect activity to bacterial targets .
  • Pyrimidine vs.

Biological Activity

The compound (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol, a derivative of piperidine and pyrimidine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C11H15ClN2OC_{11}H_{15}ClN_2O with a molecular weight of 228.70 g/mol. The compound can be synthesized through various methods, typically involving the reaction of 4-chloro-6-methylpyrimidine with piperidine derivatives under controlled conditions.

Synthetic Route Example:

  • Reagents: 4-chloro-6-methylpyrimidine, piperidin-4-ol.
  • Conditions: The reaction is performed in a solvent such as acetonitrile with a catalyst.
  • Yield: Typical yields range from 70% to 90% depending on the reaction conditions used.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator, affecting various biochemical pathways:

  • Enzyme Inhibition: The presence of the pyrimidine and piperidine moieties allows for potential interactions with enzymes involved in metabolic pathways.
  • Receptor Binding: It may also bind to receptors that play a role in cell signaling and regulation, influencing physiological responses.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity: Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties against various strains of bacteria, including Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae .
  • Anticancer Potential: Compounds similar to this structure have been evaluated for their anticancer properties, showing promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuropharmacological Effects: The piperidine ring is often associated with neuroactive properties. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially providing therapeutic effects in neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrimidine derivatives, including those related to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:

CompoundMIC (µg/mL)Target Organisms
Compound A0.5S. aureus
Compound B1.0E. coli
Compound C2.0Pseudomonas aeruginosa

Results indicated that certain derivatives exhibited potent activity, suggesting the potential for further development as antimicrobial agents .

Case Study 2: Anticancer Activity

In another study assessing anticancer properties, derivatives similar to this compound were tested against human cancer cell lines:

Cell LineIC50 (µM)Mechanism
HeLa5Apoptosis induction
MCF710Cell cycle arrest

These findings highlight the compound's potential as a lead structure for developing new anticancer drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a pyrimidine core. Key steps include:

  • Nucleophilic substitution for introducing the piperidine-methanol moiety.
  • Chlorination at the 4-position of the pyrimidine ring using reagents like POCl₃ under reflux .
  • Critical parameters : Temperature (70–100°C), solvent choice (e.g., ethanol or DMF), and reaction time (24–48 hours) to achieve yields >60% .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., piperidin-4-yl integration at δ 3.5–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 282.1) .
  • Elemental Analysis : Ensures stoichiometric C, H, N, and Cl content within ±0.4% .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Dose-response profiling : Test compound efficacy at varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Off-target screening : Use kinase/GPCR panels to rule out unintended interactions .
  • Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains inconsistent IC₅₀ values .

Q. How can computational methods guide the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Molecular docking : Predict binding poses with target proteins (e.g., kinases) using AutoDock Vina. Focus on key residues (e.g., ATP-binding pocket interactions) .
  • QSAR modeling : Correlate substituent electronegativity (Cl, CH₃) with IC₅₀ values to prioritize derivatives .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What analytical techniques differentiate stereochemical or conformational isomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA/IB) with hexane/isopropanol to resolve enantiomers .
  • X-ray crystallography : Resolve crystal structures to confirm piperidine ring puckering (e.g., chair vs. boat) .
  • Vibrational circular dichroism (VCD) : Assign absolute configuration via IR spectral asymmetry .

Data-Driven Research Questions

Q. How do structural modifications (e.g., replacing Cl with F) impact physicochemical properties?

  • Methodological Answer :

  • LogP measurement : Compare partition coefficients (Cl: ~2.1 vs. F: ~1.8) via shake-flask method .
  • Solubility assays : Use nephelometry in PBS (pH 7.4) to quantify aqueous solubility changes .
  • Thermal analysis (DSC/TGA) : Monitor melting points (Cl: 145°C vs. F: 132°C) to assess crystallinity .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays?

  • Methodological Answer :

  • Standardized protocols : Use internal controls (e.g., staurosporine for kinase inhibition) across batches .
  • Stability testing : Store aliquots at −80°C with desiccants to prevent hydrolysis of the methanol group .
  • Blinded replicates : Assign compound codes to avoid observer bias in IC₅₀ calculations .

Contradiction Analysis

Q. Why might enzymatic inhibition data conflict between fluorometric and radiometric assays?

  • Methodological Answer :

  • Interference testing : Check if the compound auto-fluoresces at λex/λem used (e.g., 340/450 nm) .
  • Substrate competition : Compare KM values in both assays to identify competitive inhibition artifacts .
  • Positive controls : Validate assays with known inhibitors (e.g., imatinib for Abl kinase) .

Tables for Key Comparisons

Derivative Substituent LogP IC₅₀ (Target A) IC₅₀ (Target B)
Parent compound4-Cl, 6-CH₃2.11.2 µM8.5 µM
Fluoro analog4-F, 6-CH₃1.82.7 µM6.3 µM
Methoxy analog4-OCH₃, 6-CH₃1.5>50 µM3.9 µM
Data adapted from SAR studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.